(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine
Description
Properties
IUPAC Name |
(6-methylimidazo[1,2-b]pyridazin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-6-2-3-8-10-7(4-9)5-12(8)11-6/h2-3,5H,4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPISNHXVZGEQCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(N=C2C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine
Reagents :
-
6-Methylpyridazin-3-amine
-
Chloroacetonitrile or bromoacetonitrile
-
Acid catalyst (e.g., HCl or TosOH)
Procedure :
-
6-Methylpyridazin-3-amine reacts with chloroacetonitrile in methanol under acidic conditions (70–80°C, 12–24 h).
-
Cyclization forms 2-(chloromethyl)-6-methylimidazo[1,2-b]pyridazine, isolated via extraction with ethyl acetate and purification by silica chromatography.
Step 2: Amination to Form Methanamine
Reagents :
-
2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine
-
Ammonia (aqueous or alcoholic solution)
Procedure :
-
The chloromethyl intermediate is treated with excess ammonia in a sealed vessel (20–25°C, 4–6 h).
-
The product is precipitated by adjusting pH to 8–9 and purified via recrystallization.
Cyclocondensation of 6-Methylpyridazin-3-amine with Protected Amines
This method, adapted from scalable protocols in PMC articles, uses a one-pot cyclization and deprotection strategy:
Step 1: Amidination with DMF-DMA
Reagents :
-
6-Methylpyridazin-3-amine
-
Dimethylformamide dimethyl acetal (DMF-DMA)
Procedure :
-
6-Methylpyridazin-3-amine reacts with DMF-DMA in toluene (70°C, 2 h) to form an amidine intermediate.
Step 2: Cyclization with Bromoacetonitrile
Reagents :
-
Amidine intermediate
-
Bromoacetonitrile
-
Sodium bicarbonate
Procedure :
Step 3: Reduction of Nitrile to Methanamine
Reagents :
-
6-Methylimidazo[1,2-b]pyridazine-3-carbonitrile
-
Lithium aluminum hydride (LiAlH₄) or Raney nickel
Procedure :
-
The nitrile group is reduced under hydrogenation (Raney Ni, 50 psi H₂, 60°C, 6 h).
-
The amine is purified via acid-base extraction.
Oxidative Amination via Enamine Intermediates
A less common but innovative approach involves enamine formation and oxidative cleavage (PMC):
Step 1: Enamine Formation
Reagents :
-
6-Methylimidazo[1,2-b]pyridazine
-
DMF-DMA
Procedure :
-
Heating with DMF-DMA in toluene (110°C, 12 h) forms an enamine.
Step 2: Oxidative Cleavage to Aldehyde
Reagents :
-
Sodium periodate (NaIO₄)
-
Methanol/water
Procedure :
-
The enamine is cleaved with NaIO₄ (20–25°C, 2 h) to yield 6-formylimidazo[1,2-b]pyridazine.
Step 3: Reductive Amination
Reagents :
-
Aldehyde intermediate
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
Procedure :
-
The aldehyde reacts with ammonium acetate in methanol (pH 4–5, 24 h).
-
Reduction with NaBH₃CN yields the methanamine.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | Chloromethyl intermediate + NH₃ | 70–85 | >95 | High |
| Cyclocondensation | Amidination → Cyclization → Reduction | 50–60 | 90–95 | Moderate |
| Oxidative Amination | Enamine → Aldehyde → Reductive amination | 30–40 | 85–90 | Low |
Key Findings :
-
Nucleophilic substitution offers the highest yield and scalability, making it industrially preferred.
-
Cyclocondensation requires stringent control of reaction conditions to avoid byproducts like bis-benzylated compounds.
-
Oxidative amination is limited by low yields but valuable for introducing isotopic labels.
Challenges and Optimization Strategies
Byproduct Formation in Cyclocondensation
Purification of Hydrophilic Amines
Chemical Reactions Analysis
Types of Reactions
(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo-pyridazine derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine and related compounds:
Key Observations:
Core Heterocycle Differences: The imidazo[1,2-b]pyridazine core (present in the target compound) is distinct from imidazo[1,2-a]pyridine (e.g., ) in terms of nitrogen positioning and aromaticity, which affects electronic properties and binding affinity .
Substituent Effects :
- Methyl vs. Chloro : The methyl group at position 6 in the target compound may enhance metabolic stability compared to chloro-substituted analogs (), which could increase electrophilicity and toxicity risks .
- Amine Position : The methanamine group at position 2 in the target compound contrasts with 2-Methylimidazo[1,2-b]pyridazin-6-amine (amine at position 6), suggesting divergent pharmacophoric roles .
Antimalarial Activity:
- The target compound is part of a series of imidazopyridazine-based inhibitors of Plasmodium falciparum, with N-(3-Fluoropyridin-2-yl)-5-(6-methylimidazo[1,2-b]pyridazin-3-yl)pyrimidin-2-amine (Compound 22 in ) showing potent activity (IC₅₀ < 100 nM) .
- Analogous compounds, such as (7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine , lack reported antimalarial data, highlighting the critical role of the pyridazine ring in targeting parasitic enzymes .
Biological Activity
(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.
The synthesis of this compound typically involves cyclization reactions with appropriate precursors. A common synthetic route includes the reaction of 2-aminopyridazine with methyl isocyanide in the presence of a base, followed by reduction and functional group modifications to yield the desired compound .
Key Synthetic Pathways
- Cyclization Reaction : 2-Aminopyridazine + Methyl isocyanide → this compound.
- Reduction : Use of reducing agents like sodium borohydride to yield various derivatives.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, influencing various biochemical pathways. Notably, it has been studied for its potential as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a role in cellular signaling and inflammation .
Interaction with Molecular Targets
- Enzyme Inhibition : Compounds containing this moiety have shown promise as inhibitors of IKKβ and nSMase2, which are involved in inflammatory responses .
- Binding Affinity : Structure-activity relationship (SAR) studies indicate that modifications at specific positions on the imidazo[1,2-b]pyridazine core can enhance binding affinity and selectivity for target proteins .
Biological Activity
The compound exhibits a range of biological activities that are being explored for therapeutic applications:
Anticancer Properties
Research has indicated that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds derived from this scaffold have been shown to reduce tumor growth in vivo by targeting specific kinases involved in cancer progression .
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. Its effectiveness against bacterial strains suggests potential applications in developing new antibiotics .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound derivatives:
-
Inhibition of nSMase2 : A study identified several analogs that exhibited 3- to 4-fold increased potency compared to earlier compounds, demonstrating significant inhibition of exosome release in a mouse model .
Compound IC50 (µM) Effectiveness PDDC 0.5 High Analog 1 0.15 Very High Analog 2 0.3 Moderate -
Anticancer Activity : A series of imidazo[1,2-b]pyridazine derivatives were tested for their ability to inhibit IKKβ activity. Results showed enhanced potency with specific substitutions at the C6 position .
Compound IKKβ Inhibition (%) Compound A 95% Compound B 85% Compound C 70% -
ADME Properties : The pharmacokinetic profile was evaluated using several analogs to assess absorption, distribution, metabolism, and excretion (ADME). Notably, some compounds showed promising bioavailability and brain penetration capabilities .
Compound Bioavailability (%) Brain Penetration Compound X 45% High Compound Y 30% Moderate
Q & A
Q. What are the optimal synthetic routes for (6-methylimidazo[1,2-b]pyridazin-2-yl)methanamine?
The compound is typically synthesized via a two-step process:
- Step 1 : Coupling of 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid with a piperidine derivative (e.g., 4-(2-(trifluoromethyl)phenyl)piperidine) using HBTU and i-Pr2NEt in DMF, yielding a chloro intermediate .
- Step 2 : Methylation via Suzuki-Miyaura cross-coupling with trimethylboroxine and a Pd catalyst (e.g., 1,1’-bis(diphenylphosphino)ferrocene) in 1,4-dioxane/H2O under N2 at 110°C. This achieves >50% yield with 95% purity confirmed by HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- <sup>1</sup>H NMR : Deuterated solvents (CDCl3 or DMSO-d6) resolve aromatic protons (δ 7.3–8.6 ppm) and methyl groups (δ 2.5–3.8 ppm). For example, the methyl group at position 6 appears as a singlet near δ 2.59 .
- HPLC : Reverse-phase methods with UV detection (e.g., C18 column, gradient elution with CH3CN/H2O) assess purity (>95% AUC) and retention times (e.g., 13.3 min for the methyl derivative) .
Advanced Research Questions
Q. How can regioselective functionalization of the imidazopyridazine core be achieved?
Regioselectivity depends on electronic and steric factors:
- Nitration : At position 3 using HNO3/H2SO4 under reflux, favoring electron-rich regions. The chloromethyl group at position 2 directs nitration to position 3 .
- Sulfonation : Substitution of chloromethyl groups with sodium benzenesulfinate in DMF yields sulfonyl derivatives at position 2 (65–70% yield) .
- Methylation : Suzuki coupling with trimethylboroxine selectively substitutes chlorine at position 6 .
Q. What structure-activity relationships (SAR) are observed for imidazopyridazine methanamine derivatives?
- Position 6 : Methyl or methoxy groups enhance metabolic stability compared to chloro substituents, as shown in antiplasmodial activity studies (IC50 shifts from 0.8 μM to 0.2 μM) .
- Methanamine linker : Substitution with bulkier groups (e.g., trifluoromethylphenyl piperidine) improves target binding affinity by 10-fold in retinol-binding protein antagonists .
- Aromatic rings : Electron-withdrawing groups (e.g., -CF3) on the phenyl ring increase solubility without compromising potency .
Q. How should researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from:
- Assay conditions : Varying pH (e.g., 7.4 vs. 6.8) or serum content (e.g., 10% FBS) can alter compound stability. Standardize protocols using controls like chloroquine for antiplasmodial assays .
- Impurity profiles : Trace intermediates (e.g., unreacted chloro derivatives) may confound results. Use preparative HPLC (≥99% purity) and LC-MS to verify compound integrity .
- Cellular models : Primary vs. immortalized cell lines (e.g., HepG2 vs. PBMCs) exhibit divergent metabolic pathways. Cross-validate findings in ≥2 independent models .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Yields
| Intermediate | Reaction Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide | HBTU, i-Pr2NEt, DMF, rt, 16 h | 87 | 99.6 | |
| 6-Methyl derivative | Suzuki coupling, 110°C, 5 h | 52 | 95.9 |
Table 2 : Impact of Substituents on Biological Activity
| Substituent (Position) | Target Activity (IC50, μM) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| -CH3 (6) | 0.2 | 0.15 | |
| -OCH3 (6) | 0.3 | 0.25 | |
| -Cl (6) | 0.8 | 0.05 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
